molecular formula C12H11BrN4O2 B2969504 5-bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid CAS No. 497941-04-5

5-bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid

Cat. No.: B2969504
CAS No.: 497941-04-5
M. Wt: 323.15
InChI Key: CLUHFKUVKJWDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid is a brominated benzoic acid derivative featuring a hydrazinyl linker conjugated to a 3,5-dimethyl-4H-pyrazol-4-ylidene moiety.

Properties

IUPAC Name

5-bromo-2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c1-6-11(7(2)15-14-6)17-16-10-4-3-8(13)5-9(10)12(18)19/h3-5H,1-2H3,(H,14,15)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYFQGKTWABES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with dimethylhydrazine and pyrazole derivatives. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

5-bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is compared below with brominated derivatives containing pyrazole, benzoic acid, or related functional groups. Key differences include substituent positions, linker types, and molecular complexity.

Table 1: Structural and Molecular Data of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Source
5-Bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid C₁₂H₁₂BrN₃O₂ ~318.15* Bromo-benzoic acid, pyrazolylidene hydrazine
3-[6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoic acid HCl C₁₉H₁₉BrClN₃O₂ 436.74 Bromo-benzoic acid, imidazo-pyrimidine, HCl
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid C₇H₇BrN₃O₂ ~261.05* Bromo-pyrimidine, dimethylamino, carboxylic acid
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde C₁₂H₉BrF₄N₂O₂ ~361.11* Bromo-pyrazole, difluoromethyl, aldehyde

*Calculated based on molecular formula; exact values may vary.

Key Observations

Functional Group Diversity: The target compound’s hydrazine-pyrazolylidene linker distinguishes it from analogs with simpler amino (e.g., dimethylamino in ) or imidazo-pyrimidine groups. This linker may enhance conjugation or metal-binding capacity. Bromine Position: The 5-bromo substitution on the benzoic acid (meta to the carboxylic acid) contrasts with bromo groups on pyrimidine (e.g., ) or pyrazole (e.g., ) rings in analogs. Positional differences influence electronic effects and steric interactions.

Molecular Complexity :

  • The imidazo-pyrimidine derivative in has a higher molecular weight (436.74 g/mol) due to its fused heterocyclic system, whereas the target compound’s simpler pyrazole core results in a lower weight (~318.15 g/mol).

Notes on Discrepancies and Limitations

CAS Number Conflicts : In , multiple compounds share the CAS number EN300-126712. This likely reflects a documentation error, as CAS numbers are unique identifiers.

Data Gaps : The evidence lacks experimental data (e.g., solubility, bioactivity) for direct functional comparisons. Further studies are needed to correlate structure with properties.

Biological Activity

5-Bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-bromo-2-nitrobenzoic acid with hydrazine derivatives. The process can be optimized for yield and purity through various methods, including refluxing in ethanol or using microwave-assisted synthesis to enhance reaction rates and reduce by-products.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including our compound of interest. In vitro assays have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicates that the presence of the pyrazole moiety enhances antibacterial potency.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1464
Pseudomonas aeruginosa12128

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
A54912.3Cell cycle arrest
HeLa15.0Inhibition of DNA synthesis

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. It was found to possess significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Anticancer Mechanisms : Research conducted on the anticancer properties revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins . This suggests a possible application in cancer therapy.
  • Structure–Activity Relationship (SAR) : An analysis of SAR indicated that modifications in the hydrazine component could enhance biological activity. Specifically, substituents on the pyrazole ring significantly influenced both antimicrobial and anticancer activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.